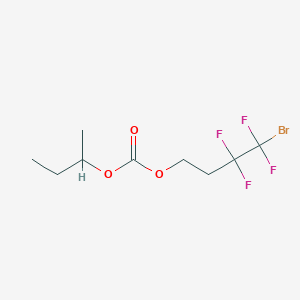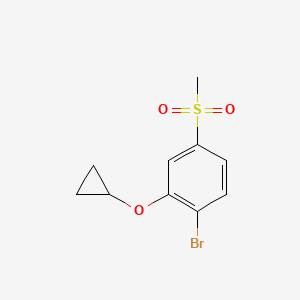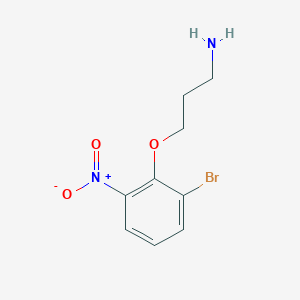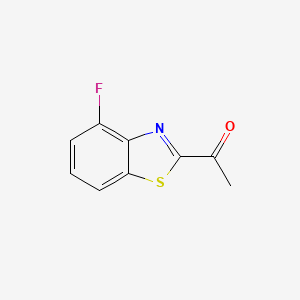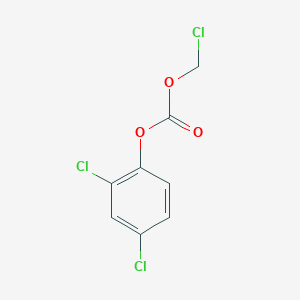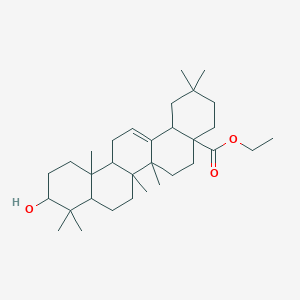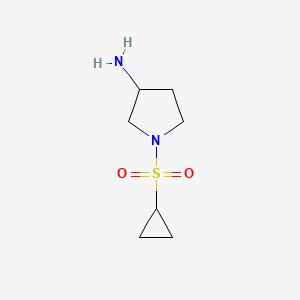
1-(Cyclopropanesulfonyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanesulfonyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C7H14N2O2S and a molecular weight of 190.26 g/mol This compound features a pyrrolidine ring substituted with a cyclopropanesulfonyl group and an amine group at the 3-position
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropanesulfonyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with cyclopropanesulfonyl chloride under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Cyclopropanesulfonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropanesulfonyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropanesulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropanesulfonyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropanesulfonyl derivatives: These compounds contain the cyclopropanesulfonyl group but may have different core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropanesulfonyl group and the pyrrolidine ring, which imparts specific chemical and biological properties that are valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C7H14N2O2S |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
1-cyclopropylsulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H14N2O2S/c8-6-3-4-9(5-6)12(10,11)7-1-2-7/h6-7H,1-5,8H2 |
InChI-Schlüssel |
RMHHNCDYTWTLMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)N2CCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)

